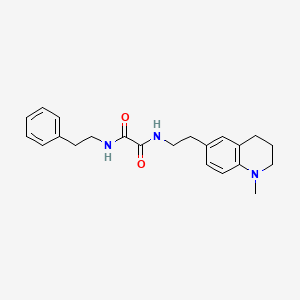

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-25-15-5-8-19-16-18(9-10-20(19)25)12-14-24-22(27)21(26)23-13-11-17-6-3-2-4-7-17/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAMJZBOMYMGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-ylethylamine

The tetrahydroquinoline core is synthesized via a modified Skraup reaction or catalytic hydrogenation. A representative pathway involves:

- Quinoline Formation : 6-Aminoquinoline is treated with glycerol and sulfuric acid under heating to form 6-nitroquinoline, followed by reduction to 6-aminoquinoline using hydrogen gas and a palladium catalyst.

- Methylation : The amino group at position 1 is methylated using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

- Ethylamine Side Chain Introduction : The resulting 1-methylquinolin-6-amine undergoes reductive amination with acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 1-methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine.

Key Reaction Parameters :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 60°C | 12 h | 78% |

| Reductive Amination | Acetaldehyde, NaBH₃CN, MeOH | 25°C | 24 h | 65% |

Oxalamide Bridge Formation

The oxalamide moiety is introduced via a two-step coupling process using oxalyl chloride:

- Activation of Oxalic Acid : Oxalyl chloride (ClCOCOCl) reacts with 1-methyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine in anhydrous dichloromethane (DCM) at 0°C, forming the intermediate acyl chloride.

- Coupling with Phenethylamine : The acyl chloride is treated with phenethylamine in the presence of triethylamine (Et₃N) as a base, facilitating nucleophilic acyl substitution to yield the final product.

Optimization Insights :

- Solvent Selection : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to phenethylamine minimizes side products.

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) confirms completion at 2 hours.

Reaction Mechanism and Side Reactions

The oxalamide formation proceeds via a nucleophilic acyl substitution mechanism. The acyl chloride intermediate is highly electrophilic, enabling attack by the primary amine of phenethylamine. Competing side reactions include:

- Over-Chlorination : Excess oxalyl chloride may lead to dichloride byproducts, mitigated by controlled reagent addition.

- Dimerization : Unreacted amine intermediates can dimerize; this is suppressed by maintaining low temperatures (0–5°C).

Purification and Characterization

Purification Techniques

- Column Chromatography : Silica gel chromatography with a gradient of ethyl acetate in hexane (10% → 40%) isolates the product at >95% purity.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray diffraction analysis.

Analytical Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₂₂H₂₇N₃O₂ | High-resolution mass spectrometry (HRMS) |

| Melting Point | 148–150°C | Differential scanning calorimetry (DSC) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (m, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Quin-H), 3.45 (t, 2H, NCH₂), 2.80 (s, 3H, NCH₃) | NMR spectroscopy |

| HPLC Purity | 98.7% | C18 column, acetonitrile/H₂O (60:40) |

Industrial Scalability Considerations

Large-scale production necessitates modifications for cost and safety:

- Continuous Flow Synthesis : Microreactors reduce reaction times and improve heat transfer during methylation and acyl chloride formation.

- Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reused, lowering costs.

- Waste Management : Oxalyl chloride hydrolysis generates HCl, which is neutralized with aqueous NaOH in closed systems to prevent emissions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

- N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide.

Uniqueness

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide (CAS Number: 946281-39-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 378.42 g/mol. The structure features a tetrahydroquinoline moiety, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N3O3 |

| Molecular Weight | 378.42 g/mol |

| CAS Number | 946281-39-6 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects.

Neuroprotective Effects

Research has shown that derivatives of tetrahydroquinoline can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds in this class have been observed to inhibit the activation of caspases and reduce levels of reactive oxygen species (ROS), thereby providing neuroprotection in models of neurodegenerative diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. Notably:

- Cell Lines Tested :

- A549 (lung adenocarcinoma)

- HeLa (cervical carcinoma)

- MCF-7 (breast cancer)

The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells. For example, studies have reported IC50 values in the low micromolar range for these cell lines.

Case Study: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of similar compounds in rodent models treated with neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), significant reductions in motor deficits were observed. The administration of these compounds resulted in preserved dopamine levels and decreased oxidative stress markers .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other oxalamides.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorinated phenyl group | Anticancer activity |

| N1-(4-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Neuroprotective effects |

Q & A

Basic: What are the optimal synthetic routes and purification methods for N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation between tetrahydroquinoline and phenethylamine derivatives. Key steps include:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acid intermediates for oxalamide bond formation .

- Purification : Chromatography (e.g., silica gel column chromatography) is critical for isolating the target compound with >95% purity. Reverse-phase HPLC may be employed for final polishing .

- Yield Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be carefully controlled to minimize side products like unreacted intermediates or dimerization by-products .

Basic: How is structural characterization of this compound performed?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity and stereochemistry, with emphasis on distinguishing tetrahydroquinoline and phenethyl proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., via ESI-TOF) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers evaluate its biological activity in vitro and in vivo models?

- In Vitro Assays :

- In Vivo Models :

- Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodent models, with attention to bioavailability and half-life .

- Efficacy : Xenograft tumor models measure tumor growth inhibition, paired with histopathology for toxicity assessment .

Advanced: What strategies are recommended to elucidate its mechanism of action?

- Target Identification :

- Affinity Chromatography : Immobilized compound used to pull down binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified targets (e.g., receptors or enzymes) .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling alterations post-treatment .

- Molecular Docking : Software like AutoDock predicts binding modes to hypothesized targets (e.g., serotonin receptors or kinases) .

Advanced: How can structural modifications enhance its bioactivity or selectivity?

- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the phenethyl or tetrahydroquinoline moieties to modulate lipophilicity or hydrogen bonding .

- SAR Studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) in bioassays to identify critical pharmacophores .

- Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents on binding affinity .

Advanced: How should researchers address contradictory bioactivity data across studies?

- Assay Validation : Use orthogonal methods (e.g., cell viability + caspase activation assays) to confirm apoptosis vs. cytostatic effects .

- Batch Consistency : Verify compound purity and stability (via HPLC and NMR) to exclude degradation products as confounding factors .

- Statistical Rigor : Apply ANOVA with post-hoc tests to assess reproducibility across biological replicates .

Basic: What are the recommended protocols for solubility and formulation studies?

- Solubility Screening : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using nephelometry .

- Formulation Development : Use cyclodextrins or lipid nanoparticles for low-solubility compounds, characterized by dynamic light scattering (DLS) .

Advanced: What techniques are suitable for studying its interactions with biological targets?

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .

- Cryo-EM : Resolves compound-bound protein complexes at near-atomic resolution .

- Fluorescence Polarization : Tracks competitive displacement of fluorescent probes in real-time .

Advanced: How can computational tools aid in optimizing its pharmacokinetic profile?

- ADMET Prediction : Software like SwissADME estimates logP, blood-brain barrier permeability, and CYP450 interactions .

- MD Simulations : GROMACS models compound behavior in lipid bilayers to predict membrane permeability .

Basic: What are the best practices for reporting crystallographic data?

- CIF Validation : Check for completeness (e.g., R-factor < 0.05) using checkCIF .

- Deposition : Submit to Cambridge Structural Database (CSD) with Mercury-generated visualization files .

Advanced: How to assess its potential off-target effects and toxicity?

- Panel Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to identify polypharmacology .

- Genotoxicity : Ames test for mutagenicity; micronucleus assay for chromosomal damage .

Advanced: What interdisciplinary approaches can expand its applications beyond oncology?

- Materials Science : Explore coordination chemistry (e.g., metal-organic frameworks) using its amide groups as ligands .

- Chemical Biology : Develop photoaffinity probes for target identification in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.